2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of furan, a heterocyclic aromatic compound, and features a cyclopropane ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a furan derivative. One common method is the reaction of 5-methylfuran with a diazo compound in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation reaction.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for bromination of the methyl group.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(5-Methylfuran-2-yl)cyclopropane-1-methanol.
Substitution: 2-(5-Bromomethylfuran-2-yl)cyclopropane-1-carboxylic acid.
Scientific Research Applications
2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and cyclopropane moiety can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)cyclopropane-1-carboxylic acid
- 2-(5-Bromofuran-2-yl)cyclopropane-1-carboxylic acid
- 2-(5-Methylfuran-2-yl)cyclopropane-1-methanol
Uniqueness
2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a furan ring and a cyclopropane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11) |
InChI Key |
OCKYOZNAOBSTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.